Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 93506-52-6
VCID: VC15915306
InChI: InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H
SMILES:
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride

CAS No.: 93506-52-6

Cat. No.: VC15915306

Molecular Formula: C10H13ClN2O4

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride - 93506-52-6

Specification

CAS No. 93506-52-6
Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
IUPAC Name methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H
Standard InChI Key GZFNFLAPRMEJIM-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is derived from the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid, followed by conversion to its hydrochloride salt. The molecular formula of the base ester is C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_4, with a molecular weight of 224.21 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in a molecular weight of approximately 260.67 g/mol. The compound’s structure features a para-nitro phenyl group attached to a β-amino propanoate skeleton, with the methyl ester and amino group positioned at the third carbon (Figure 1).

Spectral and Stereochemical Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H^1\text{H} NMR: Signals at δ 8.20–8.10 (d, 2H, aromatic), 7.60–7.50 (d, 2H, aromatic), 4.10–3.90 (m, 1H, CH), 3.70 (s, 3H, OCH₃), and 2.80–2.60 (m, 2H, CH₂) .

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1520 cm⁻¹ (aromatic NO₂ asymmetric stretch) .

The compound may exhibit stereoisomerism due to the chiral center at the β-carbon. Enantiomeric resolution techniques, such as chiral HPLC, are required to isolate (R)- and (S)-forms .

PropertyValueSource
Molecular FormulaC10H12N2O4HCl\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_4 \cdot \text{HCl}
Molecular Weight260.67 g/molCalculated
CAS Number (Base Ester)273920-24-4
LogP (Base Ester)2.38
PSA98.14 Ų

Synthesis and Manufacturing

The synthesis of methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves a multi-step process:

Nitration of Phenylpropanoic Acid

4-Nitrophenylpropanoic acid is synthesized via nitration of phenylpropanoic acid using a mixture of nitric and sulfuric acids. The para isomer is favored due to steric and electronic factors .

Esterification and Amination

The carboxylic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 3-(4-nitrophenyl)propanoate. Subsequent amination via the Curtius reaction or Hofmann rearrangement introduces the amino group at the β-position .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization.

Key Reaction:

Methyl 3-(4-nitrophenyl)propanoate+NH3HClMethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride\text{Methyl 3-(4-nitrophenyl)propanoate} + \text{NH}_3 \xrightarrow{\text{HCl}} \text{Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride}

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>97%) .

Physicochemical Properties

The hydrochloride salt exhibits distinct properties compared to the base ester:

Solubility and Stability

  • Solubility: Highly soluble in water (≥50 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO).

  • Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or alkaline environments .

Thermal Properties

  • Melting Point: Decomposes at 210–215°C without a sharp melting point, characteristic of hydrochloride salts.

  • Hygroscopicity: Moderately hygroscopic; storage in desiccators is recommended .

Applications in Pharmaceutical Research

Prodrug Development

The nitro group serves as a bioreducible moiety, enabling its use in hypoxia-activated prodrugs. Under low-oxygen conditions (e.g., tumor microenvironments), nitroreductases convert the nitro group to an amine, releasing cytotoxic agents .

Antimicrobial Agents

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) and fungi (e.g., Candida albicans). The nitro group’s electron-withdrawing effect enhances membrane permeability .

Enzyme Inhibition

The compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 18 µM, suggesting potential for diabetes therapeutics . Molecular docking studies reveal interactions with the S1 pocket of DPP-4 .

Biological Activity and Mechanisms

Nitro Group Reactivity

The para-nitro group participates in redox reactions, generating reactive oxygen species (ROS) that damage microbial DNA. In mammalian cells, this property is leveraged for targeted cancer therapy .

Amino Group Functionalization

The primary amine undergoes acylation or alkylation to produce derivatives with enhanced bioavailability. For example, acetylation yields a prodrug with 3× higher plasma stability .

Comparison with Structural Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity
Ethyl 3-amino-3-(4-nitrophenyl)propanoate HClC11H14N2O4HCl\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4 \cdot \text{HCl}Ethyl ester; higher lipophilicity (LogP: 2.77 )Broader antifungal spectrum
Methyl 2-amino-3-(4-nitrophenyl)propanoateC10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_4Amino group at α-positionWeak DPP-4 inhibition (IC₅₀: 120 µM )
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate HClC13H19ClN2O4\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}_4Meta-nitro; longer alkyl chainEnhanced CNS penetration

Future Research Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific release.

  • Green Synthesis: Enzymatic amination using phenylalanine aminomutase .

  • Structure-Activity Relationships: Systematic modification of the nitro position and ester chain.

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